

Application Notes and Protocols for the Synthesis of DA-ZP1 Peptide Conjugates

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Compound of Interest		
Compound Name:	DA ZP1	
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These application notes provide a comprehensive protocol for the synthesis, purification, and characterization of DA-ZP1 (Diacetylated Zinpyr-1) peptide conjugates. The described methodology is intended for research and development purposes, enabling the creation of customized peptide conjugates for various applications, including the generation of specific antibodies and the development of targeted therapeutic or diagnostic agents.

Introduction

DA-ZP1 is a pro-fluorescent sensor for divalent zinc (Zn²+). Upon binding to zinc, it undergoes a metal-mediated hydrolysis of its acetate groups, resulting in a significant increase in fluorescence.[1][2][3] This property makes DA-ZP1 a valuable tool for detecting and imaging labile zinc pools in biological systems. To enhance its utility, for example, to generate antibodies or for targeted delivery, the DA-ZP1 peptide can be conjugated to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH). This protocol outlines a robust method for synthesizing a custom DA-ZP1 peptide with a C-terminal cysteine residue using Fmoc solid-phase peptide synthesis (SPPS), followed by conjugation to KLH using a maleimide-based crosslinker.

Data Presentation

Table 1: Summary of Peptide Synthesis and Purification



Parameter	Expected Value	Method of Analysis
Peptide Identity	[DA-ZP1-Peptide-Cys] + H+	Mass Spectrometry (MALDI- TOF or ESI-MS)
Crude Purity	>70%	RP-HPLC (214 nm)
Final Purity	>95%	RP-HPLC (214 nm)
Yield	15-40% (of theoretical)	Gravimetric Analysis

Table 2: Summary of Peptide-KLH Conjugate

Characterization

Parameter	Expected Value	Method of Analysis
Conjugation Efficiency	50-80%	SDS-PAGE / Amino Acid Analysis
Peptide to Carrier Ratio	10-20 peptides per 100 kDa of KLH	MALDI-TOF Mass Spectrometry / UV-Vis Spectroscopy
Final Conjugate Concentration	1-5 mg/mL	BCA or Bradford Protein Assay

Experimental Protocols

Part 1: Solid-Phase Synthesis of Cysteine-Terminated DA-ZP1 Peptide

This protocol describes the manual synthesis of a custom peptide sequence incorporating the DA-ZP1 moiety at the N-terminus and a cysteine residue at the C-terminus for subsequent conjugation. The synthesis is based on standard Fmoc/tBu solid-phase peptide chemistry.[4][5]

Materials:

- Fmoc-Cys(Trt)-Wang resin
- · Fmoc-protected amino acids

Methodological & Application



- (6-CO₂H) ZP1 (Zinpyr-1 carboxylic acid)
- Diacetylating reagent (e.g., Acetic Anhydride)
- Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
- N,N-Diisopropylethylamine (DIPEA)
- Deprotection solution: 20% piperidine in dimethylformamide (DMF)
- Solvents: DMF, Dichloromethane (DCM), Diethyl ether
- Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
- Solid-phase synthesis vessel

Procedure:

- Resin Swelling: Swell the Fmoc-Cys(Trt)-Wang resin in DMF for 30 minutes in the synthesis vessel.
- Fmoc Deprotection: Remove the Fmoc group from the cysteine residue by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
- Amino Acid Coupling: a. Pre-activate the next Fmoc-amino acid (4 equivalents) with HBTU
 (3.9 equivalents) and HOBt (4 equivalents) in DMF. b. Add DIPEA (8 equivalents) to the
 activated amino acid solution and immediately add it to the resin. c. Allow the coupling
 reaction to proceed for 1-2 hours at room temperature. d. Monitor the coupling reaction using
 a ninhydrin test. e. Wash the resin with DMF and DCM.
- Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the desired peptide sequence.
- N-terminal DA-ZP1 Incorporation: a. After the final amino acid coupling and Fmoc deprotection, couple (6-CO₂H) ZP1 to the N-terminus of the peptide using the same coupling reagents as in step 3. b. Following the coupling of ZP1, perform a diacetylation step by treating the resin-bound peptide with a solution of acetic anhydride in DMF.[6]



- Cleavage and Deprotection: a. Wash the resin with DCM and dry under vacuum. b. Add the
 cleavage cocktail to the resin and incubate for 2-3 hours at room temperature to cleave the
 peptide from the resin and remove side-chain protecting groups. c. Filter the resin and collect
 the TFA solution containing the peptide.
- Peptide Precipitation and Lyophilization: a. Precipitate the peptide by adding the TFA solution
 to cold diethyl ether. b. Centrifuge to pellet the peptide, decant the ether, and repeat the
 ether wash. c. Dry the peptide pellet under a stream of nitrogen and then lyophilize to obtain
 the crude peptide.

Part 2: Purification and Characterization of the DA-ZP1 Peptide

Materials:

- Reversed-phase HPLC (RP-HPLC) system with a C18 column
- Mobile phase A: 0.1% TFA in water
- Mobile phase B: 0.1% TFA in acetonitrile
- Mass spectrometer (MALDI-TOF or ESI-MS)

Procedure:

- Purification: a. Dissolve the crude lyophilized peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water). b. Purify the peptide by RP-HPLC using a gradient of mobile phase B.[7] c. Collect fractions corresponding to the major peak, identified by UV absorbance at 214 nm.
- Characterization: a. Analyze the purified fractions by mass spectrometry to confirm the molecular weight of the desired DA-ZP1-peptide-Cys.[8] b. Pool the pure fractions and lyophilize to obtain the final purified peptide.

Part 3: Conjugation of DA-ZP1 Peptide to KLH



This protocol utilizes the heterobifunctional crosslinker m-Maleimidobenzoyl-N-hydroxysuccinimide ester (MBS) to conjugate the cysteine-containing DA-ZP1 peptide to Keyhole Limpet Hemocyanin (KLH).[7][9]

Materials:

- Purified, lyophilized DA-ZP1-peptide-Cys
- Keyhole Limpet Hemocyanin (KLH)
- m-Maleimidobenzoyl-N-hydroxysuccinimide ester (MBS)
- Dimethylformamide (DMF)
- Phosphate Buffered Saline (PBS), pH 7.2
- PD-10 desalting columns
- Conjugation reaction buffer: 0.1 M sodium phosphate, 5 mM EDTA, pH 7.2

Procedure:

- Activation of KLH with MBS: a. Dissolve 5 mg of KLH in 0.5 mL of PBS. b. Dissolve 3 mg of MBS in 200 μL of DMF. c. Add 70 μL of the MBS solution to the KLH solution and stir for 30 minutes at room temperature. d. Remove excess MBS by passing the solution through a PD-10 desalting column equilibrated with PBS. Collect the protein fraction.
- Peptide Preparation: Dissolve 2-5 mg of the purified DA-ZP1-peptide-Cys in the conjugation reaction buffer.
- Conjugation Reaction: a. Mix the maleimide-activated KLH with the cysteine-containing peptide solution. b. Incubate the reaction mixture for 3 hours at room temperature or overnight at 4°C with gentle stirring.
- Purification of the Conjugate: a. Purify the conjugate by dialysis against PBS to remove unreacted peptide and byproducts.[10] Alternatively, use size-exclusion chromatography.



Part 4: Characterization of the DA-ZP1-Peptide-KLH Conjugate

Materials:

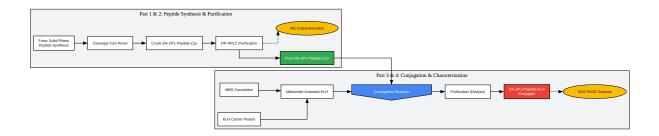
- SDS-PAGE system
- Protein assay reagents (BCA or Bradford)
- Mass spectrometer (MALDI-TOF)

Procedure:

- SDS-PAGE Analysis: a. Run the KLH-peptide conjugate, unconjugated KLH, and the peptide
 on an SDS-PAGE gel. b. Successful conjugation is indicated by a shift in the molecular
 weight of the KLH band.
- Concentration Determination: Determine the final concentration of the conjugate using a standard protein assay (e.g., BCA or Bradford).
- Mass Spectrometry (Optional): Use MALDI-TOF mass spectrometry to determine the average number of peptides conjugated per KLH molecule.[11]

Mandatory Visualizations

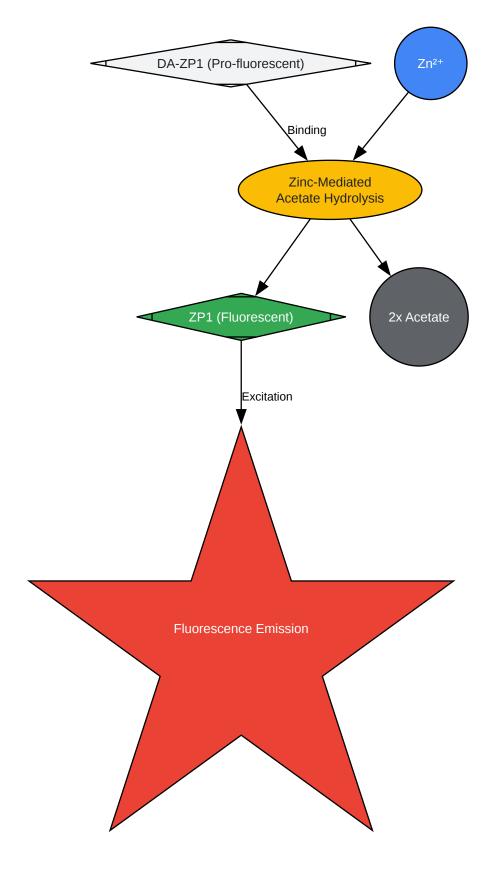




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Caption: Workflow for the synthesis and conjugation of DA-ZP1 peptide.





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Caption: Mechanism of DA-ZP1 as a pro-fluorescent zinc sensor.



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